molecular formula C14H13NO3 B2581819 4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid CAS No. 370585-22-1

4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid

Cat. No.: B2581819
CAS No.: 370585-22-1
M. Wt: 243.262
InChI Key: QFWPFBINOFPSJZ-UHFFFAOYSA-N
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Description

4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid is an organic compound that features a pyridinone ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid typically involves the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through the condensation of 2,6-dimethylpyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment to Benzoic Acid: The pyridinone intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the pyridinone ring to a pyridine ring or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid: can be compared with other pyridinone derivatives and benzoic acid derivatives.

    2,6-dimethyl-4-oxopyridine: A simpler pyridinone derivative that lacks the benzoic acid moiety.

    4-hydroxybenzoic acid: A benzoic acid derivative with a hydroxyl group instead of the pyridinone ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the pyridinone ring and the benzoic acid moiety allows for diverse chemical modifications and applications.

Properties

IUPAC Name

4-(2,6-dimethyl-4-oxopyridin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(4-6-12)14(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWPFBINOFPSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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